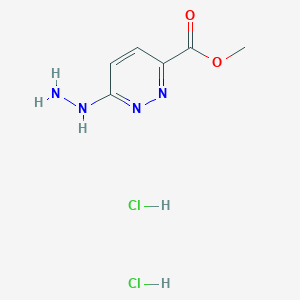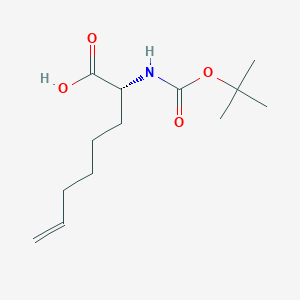
(r)-2-(Boc-amino)oct-7-enoic acid
Descripción general
Descripción
(R)-2-(Boc-amino)oct-7-enoic acid, also known as Boc-amino acid, is a synthetic amino acid that is used in the preparation of peptides and proteins. It is a valuable building block in the synthesis of complex peptides, such as peptide hormones, and is used in a variety of research, biotechnological, and medical applications.
Aplicaciones Científicas De Investigación
Conjugate Addition for Asymmetric Synthesis
- Asymmetric Synthesis of Alkaloids : The conjugate addition of lithium (R)-N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters has shown excellent diastereoselectivity, providing a pathway for the asymmetric synthesis of tetrahydroquinoline alkaloids like (R)-(-)-angustureine (Bentley et al., 2011).
Synthesis of Enantiopure Amino Acids
- Synthesis of Pyrrolizidinone Amino Acid : A study synthesized enantiopure pyrrolizidinone amino acid, a conformationally rigid dipeptide surrogate, demonstrating its potential in exploring conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).
Applications in Peptide Synthesis
- Building Blocks for β-Peptides : Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a building block for helical β-peptides, can be obtained from trans-cyclohexane-1,2-dicarboxylic acid through a simple one-pot procedure (Berkessel et al., 2002).
Synthesis of Bioactive Compounds
- Antimicrobial and Antiproliferative Effects : A study synthesized a range of compounds from (R)-3-hydroxyoctanoic acid, derived from polyhydroxyalkanoate (PHA), and evaluated their antimicrobial activity and in vitro antiproliferative effect, revealing the significance of the carboxylic group in antimicrobial activity (Radivojević et al., 2015).
Methodological Improvements in Organic Synthesis
- Synthesis of Nonproteinogenic Amino Acids : Research on the enantiomerically pure glycine derivatives (R)- and (S)-Boc-BMI highlighted their use as starting materials for synthesizing various amino acids, including α-deuterio amino acids, β-arylalanines, and α-aminocycloalkanecarboxylic acids (Seebach et al., 1989).
Application in Pharmaceutical Synthesis
- Synthesis of β-Amino Acid Pharmacophore : A study explored the asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, leading to the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, an important pharmacophore (Kubryk & Hansen, 2006).
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGCDZGIEOJPMD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(Boc-amino)oct-7-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



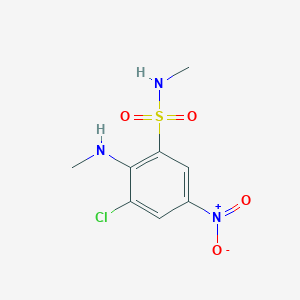

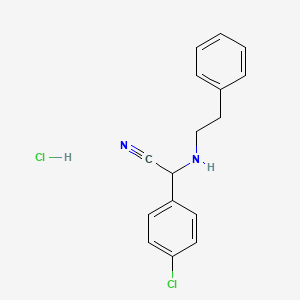



![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)

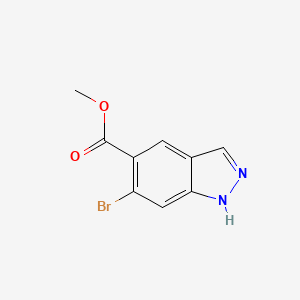
![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)


